(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
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Overview
Description
“®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride” is a derivative of the amino acid lysine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group . This compound could potentially be used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would include a hexanoate backbone with an amino group at the 2-position and a Boc-protected amino group at the 6-position . The ethyl group would be attached to the carboxyl end of the hexanoate backbone .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions. The Boc group can be removed under acidic conditions, revealing the free amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its Boc-protected amino group and its ethyl ester group .Scientific Research Applications
Application in Dipeptide Synthesis
- Results or Outcomes : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Application in Organic Synthesis
- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Safety And Hazards
properties
IUPAC Name |
ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLDMVDYLWBST-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride |
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